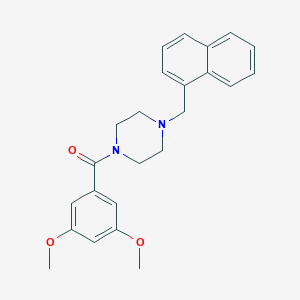
1-(1-Naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as NAP, is a synthetic compound that belongs to the class of piperazines. The compound was first synthesized in the year 2003 by a group of researchers at Purdue University. Since then, NAP has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NAP is not well understood. However, studies have suggested that the compound acts on the serotonin and dopamine systems in the brain. NAP has been found to increase the release of serotonin and dopamine, leading to its psychoactive effects.
Biochemical and Physiological Effects
NAP has been found to have various biochemical and physiological effects. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature. NAP has also been found to cause pupil dilation and muscle tension.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using NAP in lab experiments is its ability to induce psychoactive effects similar to MDMA and amphetamines. This makes NAP a potential candidate for studying the effects of these substances on the brain. However, one of the limitations of using NAP in lab experiments is its potential for abuse. Due to its psychoactive properties, researchers need to take appropriate precautions to prevent the misuse of the compound.
Future Directions
There are several future directions for the study of NAP. One of the significant areas of research is its potential use as an anti-cancer agent. Further studies are needed to understand the mechanism of action of NAP in cancer cells and to determine its efficacy in vivo.
Another area of research is the potential use of NAP in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that NAP can induce feelings of empathy and sociability, making it a potential candidate for the treatment of these disorders.
Conclusion
In conclusion, NAP is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been extensively studied for its psychoactive properties and its potential use as an anti-cancer agent. Further studies are needed to understand the mechanism of action of NAP and to determine its efficacy in various applications.
Synthesis Methods
The synthesis of NAP involves a three-step process that includes the reaction of 1-naphthoyl chloride with 2,4,5-trimethoxybenzylamine, followed by the reduction of the intermediate product with sodium borohydride and finally, the reaction of the reduced product with piperazine. The yield of NAP obtained through this process is around 60%.
Scientific Research Applications
NAP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a psychoactive substance. Studies have shown that NAP has a similar effect to that of other psychoactive substances such as MDMA and amphetamines. NAP has been found to induce feelings of euphoria, increased sociability, and empathy in users.
Apart from its psychoactive properties, NAP has also been studied for its potential use as an anti-cancer agent. Studies have shown that NAP can inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
1-(1-Naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-16-24(31-3)23(30-2)15-19(22)17-26-11-13-27(14-12-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,15-16H,11-14,17H2,1-3H3 |
InChI Key |
LROXVKYKEGGBCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)


![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)



